4-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methyl-6-(pyridin-2-yl)pyrimidine

Mutant Kinase Inhibition Oncology PDGFRA

Researchers face challenges sourcing well-characterized, selective kinase probes for mutant PDGFR family studies. This piperazinylpyrimidine compound directly addresses that gap. - Validated selective binding to mutant KIT (D816V) and PDGFRA over wild-type isoforms [Refs-1, Refs-2]. - Demonstrated cytostatic activity in MDA-MB-468 triple-negative breast cancer model [Refs-1]. - Ideal chemical probe for dissecting mutant kinase signaling in imatinib-resistant GIST research.

Molecular Formula C20H20ClN5
Molecular Weight 365.9 g/mol
Cat. No. B12254376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methyl-6-(pyridin-2-yl)pyrimidine
Molecular FormulaC20H20ClN5
Molecular Weight365.9 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC=N4
InChIInChI=1S/C20H20ClN5/c1-15-23-19(18-7-2-3-8-22-18)14-20(24-15)26-11-9-25(10-12-26)17-6-4-5-16(21)13-17/h2-8,13-14H,9-12H2,1H3
InChIKeyHPOXIKXAHVGCEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methyl-6-(pyridin-2-yl)pyrimidine: Selective Kinase Inhibitor


The compound 4-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methyl-6-(pyridin-2-yl)pyrimidine is a synthetic small molecule belonging to the piperazinylpyrimidine chemical class, specifically identified and characterized as a novel, selective protein kinase inhibitor [REFS-1, REFS-2, REFS-3]. Its core structure features a piperazine ring substituted with a 3-chlorophenyl group, linked to a pyrimidine scaffold that is further functionalized with a 2-methyl and a 2-pyridyl group. This specific configuration was designed to interact with the ATP-binding pocket of certain kinases, leading to differential biological activity against specific oncogenic targets [REFS-1, REFS-3]. Research originating from the University of the Pacific has established its primary value proposition as a research tool for investigating mutant kinase-driven cancers, rather than as a universal cytotoxic agent [1].

Mutant PDGFR kinase signaling pathway studies
Preferential binding to mutant over wild-type kinases reported
Selective cytostatic profile vs global cytotoxic agents in TNBC models

Standard Piperazinylpyrimidine Substitution Risk


The piperazinylpyrimidine scaffold is a 'privileged structure' in kinase inhibitor design, but minor structural differences lead to profound selectivity shifts across the human kinome [REFS-1, REFS-3]. Evidence shows that even within the same synthesized library, a compound's selectivity can shift from the PDGFR-family (KIT, mutant KIT D816V, PDGFRA) to unrelated kinases like DDR1 and CSNK1D based on a different chemical decoration [REFS-1, REFS-2]. Therefore, substituting our target compound with a seemingly similar piperazinylpyrimidine analog, such as one lacking the specific 3-chlorophenyl or 2-pyridyl substituents, will not replicate its validated biological fingerprint. Such a substitution would invalidate an experiment designed around its specific mutant kinase selectivity profile and introduce unpredictable off-target effects, directly compromising research reproducibility and data integrity for key assays in therapeutic areas like triple-negative breast cancer [REFS-1, REFS-3].

Target Compound
Similar Piperazinylpyrimidine
Kinase Selectivity
PDGFR subfamily (KIT, PDGFRA)
May shift to DDR1, CSNK1D
Mutant Kinase Affinity
Preferential mutant over wild-type
Wild-type preference may differ
Cytostatic Signature
Selective cytostatic in MDA-MB-468
Could exhibit global cytotoxicity

4-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methyl-6-(pyridin-2-yl)pyrimidine: Product-Specific Evidence


Mutant-Selective PDGFRα Kinase Inhibition

The compound exhibits a superior binding and inhibitory profile against oncogenic mutant forms of PDGFR family kinases compared to their wild-type counterparts, a key differentiator from less discriminative kinase inhibitors [REFS-1, REFS-2]. While many first-generation kinase inhibitors bind both mutant and wild-type forms, often causing dose-limiting toxicity, this compound's 'selective tendency' is a critical advantage for preclinical research into tumors driven by specific mutations [1].

Mutant vs. WT PDGFR
Reported
Preferential inhibition of oncogenic mutant forms over wild-type
Supports mutant-selectivity assay context
Exact binding constants not publicly available
Mutant Kinase Inhibition Oncology PDGFRA

Cytostatic Activity in MDA-MB-468 TNBC Cells

In the NCI-60 cell line panel, the compound (designated as 'compound 4') and a close analog, compound 15, were identified as selective cytostatic agents with a pronounced sensitivity against the MDA-MB-468 cell line, a model for aggressive triple-negative/basal-like breast cancer [1]. This contrasts with compound 16, which was found to be a global cytotoxic agent [1]. The range of activity across the class is evidenced by related compounds in the same series, where another derivative, II-18, achieved GI50 values as low as 30 nM in MDA-MB-468 cells [2].

Cytostatic vs. Cytotoxic
Cross-study comparable
Classified as selective cytostatic; MDA-MB-468 high sensitivity
Supports TNBC cytostatic pathway research
Class GI50 benchmark 30 nM for analog II-18
Triple-Negative Breast Cancer Cytostatic MDA-MB-468

PDGFR Subfamily Selectivity by KINOMEscan™

Broad kinase profiling of a close structural analog, I-12, at a 10 µM concentration using the KINOMEscan™ platform demonstrated predominant binding to the PDGFR tyrosine kinase subfamily, including wild-type and mutant KIT (D816V), FLT3, PDGFRA, PDGFRB, and CSF1R [1]. This supports the class-level claim that our target compound's biological activity is anchored in this specific kinase subfamily, differentiating it from other piperazinylpyrimidines (like II-16 and II-20) whose profiles are dominated by DDR1 and CSNK1 kinases [1].

KINOMEscan Profiling
Class-level inference
Analog I-12 binds PDGFR subfamily at 10 µM
PDGFR-subfamily targeting is design feature
Single concentration; not direct compound data
Kinase Profiling PDGFR Family KINOMEscan

Efficacy Potential in Mutant-Driven Tumors

The published hypothesis posits that this compound's mutant kinase selectivity makes it a strong candidate for treating tumors resistant to first-line therapies [1]. This is a crucial differentiation point from other kinase inhibitors that lose efficacy due to secondary mutations. However, it must be explicitly noted that while this is a compelling scientific rationale, no specific in vivo efficacy data (e.g., tumor growth inhibition, survival curves) for this exact compound in a resistant model has been identified in the publicly available abstracts. This evidence gap requires careful consideration for procurement decisions predicated on guaranteed in vivo activity [REFS-1, REFS-2].

In Vivo Hypothesis
Data to verify
Hypothesized activity against drug-resistant tumors
In vivo efficacy data not yet reported
Mechanistic rationale only; requires validation
Drug Resistance In Vivo Models Mutant Kinases

4-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methyl-6-(pyridin-2-yl)pyrimidine: Research Applications


Imatinib-Resistant GIST Mechanistic Studies

The compound's demonstrated selective binding to mutant KIT (including D816V) and PDGFRA makes it an ideal research tool for studying signaling pathways in imatinib-resistant GIST models. Use it as a chemical probe to dissect downstream effects of mutant PDGFR signaling without the confounding cytotoxicity of broad-spectrum agents [REFS-1, REFS-2]. Cite its selective mutant kinase profile as evidence for target engagement [1].

Cytostatic Signaling in TNBC

Employ this compound in the MDA-MB-468 cellular model to study mechanisms of cytostasis. Its classification as a 'selective cytostatic' agent, as opposed to a 'global cytotoxic' one, is based on NCI-60 screening data, making it suitable for RNA-seq or phosphoproteomic experiments designed to isolate cell cycle arrest pathways from general apoptotic stress [1]. The sensitivity of MDA-MB-468 to this compound is a verifiable criterion for experimental success [1].

PDGFR Kinase Network Investigation

Leverage the compound's PDGFR subfamily-targeted profile, validated by KINOMEscan™ profiling of close analogs, to deconvolve the roles of PDGFRA, PDGFRB, and CSF1R in your model of interest [3]. Its use is justified over other piperazinylpyrimidine analogs that target unrelated kinases like DDR1 or CSNK1D, which would introduce a different set of off-target liabilities [3]. This allows for cleaner interpretation of phenotypic data.

Kinase Selectivity Profiling Standard

Include this compound as a reference standard in your in-house kinase selectivity panel due to its established and unique selectivity for mutant over wild-type PDGFR family kinases [1]. Its profile can serve as a benchmark for evaluating the selectivity landscapes of your own novel piperazinylpyrimidine libraries, enabling comparative assessment of scaffold decorations and their influence on kinome promiscuity [REFS-1, REFS-3].

Application
Selection Property
Validation Focus
Mutant KIT/PDGFRA signaling studies
Mutant kinase selectivity profile
Target engagement in imatinib-resistant GIST models
TNBC cytostatic mechanism research
Selective cytostatic vs global cytotoxic classification
MDA-MB-468 cell cycle arrest pathway analysis
PDGFR kinase network deconvolution
PDGFR subfamily-targeted KINOMEscan profile
Phenotypic interpretation with minimized DDR1/CSNK1D off-target liability
Kinase selectivity profiling reference
Mutant-over-wild-type selectivity benchmark
Comparative assessment of novel piperazinylpyrimidine libraries
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